(3S,4R)-4-(2-methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3S,4R)-4-(2-methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a methylpyrazolyl propanoyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(2-methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Methylpyrazolyl Propanoyl Group: This step may involve acylation reactions using suitable acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-(2-methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3S,4R)-4-(2-methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to specific receptors, modulating cellular signaling pathways.
Pathways: The compound may influence pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-(2-methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid: shares similarities with other pyrrolidine derivatives and compounds containing methoxyphenyl or methylpyrazolyl groups.
Uniqueness
- The unique combination of functional groups in this compound gives it distinct chemical properties and potential applications that may not be shared by similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
(3S,4R)-4-(2-methoxyphenyl)-1-[3-(1-methylpyrazol-4-yl)propanoyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-21-10-13(9-20-21)7-8-18(23)22-11-15(16(12-22)19(24)25)14-5-3-4-6-17(14)26-2/h3-6,9-10,15-16H,7-8,11-12H2,1-2H3,(H,24,25)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMYIOUYUQBLTJ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCC(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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